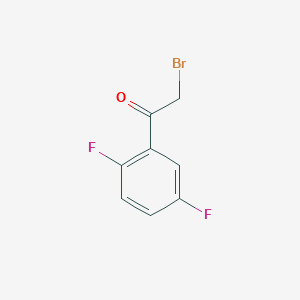

2-Bromo-1-(2,5-difluorophenyl)ethanone

Descripción

Propiedades

IUPAC Name |

2-bromo-1-(2,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUWMFXQRHHPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380839 | |

| Record name | 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258513-41-6 | |

| Record name | 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromine (Br₂) in Dichloromethane (DCM)

In a classic electrophilic bromination, gaseous bromine is introduced to a solution of 2,5-difluoroacetophenone in DCM at 0–5°C under nitrogen. The reaction proceeds via the formation of a bromonium ion intermediate, followed by deprotonation to yield the α-bromo derivative.

Key Conditions :

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0–5°C

-

Atmosphere : Inert (N₂ or Ar)

-

Reaction Time : 4–6 hours

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity (HPLC) | ≥98% |

This method is favored for its simplicity but requires careful handling of toxic bromine gas.

N-Bromosuccinimide (NBS) with Radical Initiation

Radical bromination using NBS avoids gaseous bromine, enhancing safety. A mixture of 2,5-difluoroacetophenone, NBS, and azobisisobutyronitrile (AIBN) in tetrahydrofuran (THF) is irradiated with UV light to generate bromine radicals.

Key Conditions :

-

Solvent : THF

-

Initiator : AIBN (1 mol%)

-

Light Source : UV (365 nm)

-

Temperature : 25°C

-

Reaction Time : 8–12 hours

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Purity (HPLC) | ≥95% |

Radical pathways minimize over-bromination, making this method suitable for large-scale production.

Alternative Synthetic Routes

Friedel-Crafts Acylation Followed by Bromination

This two-step approach begins with Friedel-Crafts acylation of 1,2,4-trifluorobenzene to form 2,5-difluoroacetophenone, followed by α-bromination (Fig. 1).

Step 1: Acylation

1,2,4-Trifluorobenzene reacts with acetyl chloride in the presence of AlCl₃:

Step 2: Bromination

The resulting acetophenone undergoes bromination as described in Section 1.

Overall Yield : 60–65% (two steps)

Hydrogen Bromide (HBr) with Oxidative Assistance

Aqueous HBr (48%) and hydrogen peroxide (H₂O₂) in acetic acid provide an acidic medium for bromination at reflux.

Key Conditions :

-

Solvent : Acetic acid

-

Reagents : HBr (48%), H₂O₂ (30%)

-

Temperature : 100°C (reflux)

-

Reaction Time : 3–4 hours

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Purity (HPLC) | ≥90% |

While cost-effective, this method produces lower yields due to competing oxidation side reactions.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance bromination efficiency. Precise control of residence time (10–15 minutes) and temperature (5°C) improves yield to 85–90%.

Advantages :

-

Reduced byproduct formation

-

Scalability to metric-ton production

Solvent Selection and Recycling

Preferred Solvents :

-

DCM : High solubility, easy separation

-

THF : Facilitates radical reactions

Solvent recovery systems (e.g., distillation) reduce costs and environmental impact.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Br₂ in DCM | High purity | Toxic reagent handling | 70–75 | Moderate |

| NBS/Radical | Safety, selectivity | Longer reaction time | 80–85 | High |

| HBr/H₂O₂ | Low cost | Side reactions | 55–60 | Low |

Mechanistic Insights

Electrophilic Bromination Mechanism

Radical Pathway Dynamics

-

Initiation : AIBN decomposes to generate radicals.

-

Propagation : NBS releases Br- radicals, abstracting α-hydrogen.

-

Termination : Radical recombination halts the reaction.

Challenges and Solutions

Byproduct Formation

Over-bromination : Controlled stoichiometry (1:1 Br₂:ketone) and low temperatures mitigate dibromination.

Oxidation : Inert atmospheres prevent ketone oxidation to carboxylic acids.

Purification Strategies

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting material.

-

Recrystallization : Ethanol/water (70:30) yields crystals with ≥99% purity.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated bromination using catalytic Ru(bpy)₃²⁺ reduces reaction time to 2 hours with 90% yield.

Enzymatic Bromination

P450 peroxygenases selectively brominate aromatic ketones under mild conditions (pH 7, 25°C), though yields remain low (40–50%).

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(2,5-difluorophenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) at room temperature.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted ethanone derivatives with the nucleophile replacing the bromine atom.

Reduction: 2-(2,5-Difluorophenyl)ethanol.

Oxidation: 2-Bromo-1-(2,5-difluorophenyl)acetic acid or other oxidized derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-1-(2,5-difluorophenyl)ethanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(2,5-difluorophenyl)ethanone involves its interaction with various molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The carbonyl group can participate in nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds and products.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Halogen-Substituted Analogs

2-Bromo-1-(2,4-difluorophenyl)ethanone

- Key Differences : Fluorine atoms at 2- and 4-positions.

- Applications : Used as an intermediate in synthesizing antimicrobial hydantoins (e.g., compound 34 in ). Reacts with sulfonamide derivatives in acetone under basic conditions .

- Reactivity : The altered fluorine positions may affect regioselectivity in nucleophilic substitution reactions compared to the 2,5-difluoro isomer.

2-Bromo-1-(2,5-dichlorophenyl)ethanone

- Key Differences : Chlorine substituents replace fluorine atoms.

- Properties : Chlorine’s larger atomic size and lower electronegativity increase molecular weight (269.94 g/mol) and may enhance lipophilicity .

- Applications: Limited data, but dichloro analogs are often explored in agrochemicals due to enhanced stability .

Fluorinated Analogs with Trifluoromethyl Groups

2-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethanone

- Key Differences : Trifluoromethyl (-CF₃) groups at 3- and 5-positions.

- Properties : Higher molecular weight (331.09 g/mol) and increased hydrophobicity. PubChem CID: 2736170 .

- Reactivity : Strong electron-withdrawing -CF₃ groups may accelerate reactions at the carbonyl carbon, making it useful in high-yield acylations .

Hydroxy-Substituted Analogs

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Alkyl-Substituted Analogs

2-Bromo-1-(4-fluoro-2,5-dimethylphenyl)ethanone

- Key Differences : Methyl groups at 2- and 5-positions; fluorine at 4-position.

Physicochemical Properties Comparison

Note: Data gaps exist for the target compound due to its discontinued status.

Actividad Biológica

2-Bromo-1-(2,5-difluorophenyl)ethanone is an organic compound with the molecular formula C₈H₅BrF₂O. It features a bromine atom and two fluorine atoms attached to a phenyl ring, which influences both its chemical reactivity and biological activity. This compound is of particular interest in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and proteins.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Molecular Weight : 235.03 g/mol

- CAS Number : 258513-75-0

- Functional Groups : Bromine and fluorine substituents enhance its reactivity.

The presence of the carbonyl group (C=O) adjacent to the brominated phenyl moiety allows for diverse interactions within biological systems. The halogen substituents significantly influence the compound's binding affinity to specific enzymes or receptors, potentially leading to enzyme inhibition or activation, thereby impacting metabolic pathways and cellular functions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate key metabolic pathways by inhibiting specific enzymes involved in those pathways. Such mechanisms are crucial for understanding the compound's pharmacological profile and potential therapeutic applications.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Potential effectiveness against various microbial strains.

- Anticancer Activity : Similar compounds have shown antiproliferative effects on cancer cell lines.

Synthesis and Production

The synthesis of this compound typically involves the bromination of 1-(2,5-difluorophenyl)ethanone. Methods commonly used include:

- Bromination Reactions : Utilizing bromine in the presence of a suitable solvent.

- Continuous Flow Reactors : Employed in industrial settings to optimize yield and purity while maintaining controlled reaction conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(2,5-difluorophenyl)ethanone, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via bromination of 1-(2,5-difluorophenyl)ethanone using bromine (Br₂) in chloroform (CHCl₃). Key steps include:

- Dropwise addition of Br₂ to avoid excessive exothermicity.

- Neutralization with NaHCO₃ to remove residual acid.

- Purification via recrystallization (e.g., diethyl ether) to achieve >85% yield .

Q. How should this compound be stored to ensure stability?

- Storage Guidelines :

- Store at 2–8°C in an inert atmosphere (e.g., argon) to prevent degradation.

- Use amber glass containers to avoid photolytic decomposition.

- Solubility Highly soluble in dichloromethane (DCM) and methanol, making these suitable for solution-phase reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in aromatic regions).

- Mass Spectrometry : Exact mass 233.9621 Da (C₈H₅BrF₂O) for verifying molecular ion peaks .

- X-ray Crystallography : Single-crystal analysis to resolve stereoelectronic effects of fluorine substituents .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

- Mechanistic Insight : The 2,5-difluoro groups enhance electrophilicity at the carbonyl carbon, facilitating SN₂ reactions. Computational modeling (DFT) can predict activation energies for reactions with amines or thiols.

- Experimental Design : Compare reaction rates with non-fluorinated analogs to quantify electronic effects .

Q. What are the contradictions in reported melting points (37–40°C vs. 128°C in analogs), and how can purity be ensured?

- Resolution : Discrepancies arise from polymorphic forms or impurities.

- Purification : Use gradient recrystallization (e.g., ether/hexane) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥98% purity.

- DSC Analysis : Validate thermal behavior to identify polymorphs .

Q. How can the environmental impact of this compound be assessed, given structural similarities to ecotoxic outliers?

- Methodology :

- QSAR Models : Predict acute toxicity (e.g., LC₅₀ for Daphnia magna) using machine learning tools trained on brominated ketones .

- Degradation Studies : Monitor hydrolysis rates under varied pH (4–10) and UV exposure to assess persistence .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

- PPE Requirements :

- Respirator : NIOSH-approved for halogenated vapors.

- Gloves : Nitrile or neoprene (tested for bromine resistance).

- Eye Protection : Chemical goggles with face shield .

Q. How should accidental spills be managed in a laboratory setting?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.